4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE
Description
4-Bromo-2-methyl-3-((5-methyl(2,3,5-triazolylthio))methyl)-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a bromine substituent at position 4, a methyl group at position 2, and a complex triazolylthio-methyl moiety at position 2. Pyrazolinones are heterocyclic compounds known for diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects . The presence of the triazole ring in this compound introduces sulfur-based functionality, which may enhance redox-modulating properties or receptor-binding interactions compared to simpler pyrazolinone analogs .
Properties
IUPAC Name |
4-bromo-1-methyl-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5OS/c1-18-9-16-17-14(18)22-8-11-12(15)13(21)20(19(11)2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQDYSKBGDUPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolin-5-One Core
The pyrazolin-5-one core is synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine.
- Reactants : Ethyl acetoacetate (1 mol), phenylhydrazine (1 mol).
- Conditions : Reflux in ethanol (6–8 h).
- Product : 3-Methyl-1-phenylpyrazol-5-one (yield: 85–90%).
Key Data :
- Melting Point : 89–91°C.
- ¹H NMR (CDCl₃) : δ 2.29 (s, 3H, CH₃), 7.24–7.47 (m, 5H, Ar-H), 11.64 (s, 1H, NH).
Bromination at the 4-Position
Bromination introduces the bromo substituent at the 4-position of the pyrazolinone core.
- Reactants : 3-Methyl-1-phenylpyrazol-5-one (1 mol), N-bromosuccinimide (NBS, 1.1 mol).
- Conditions : Tetrachloromethane, reflux (4–6 h), catalytic AIBN.
- Product : 4-Bromo-3-methyl-1-phenylpyrazol-5-one (yield: 75–80%).
Method 2 : Electrophilic Bromination
- Reactants : Pyrazolinone (1 mol), Br₂ (1.2 mol) in acetic acid.
- Conditions : 0–5°C, 2 h.
- Product : 4-Bromo derivative (yield: 70–75%).
Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 7.32–7.65 (m, 5H, Ar-H), 12.01 (s, 1H, NH).
- MS (EI) : m/z 254 [M+H]⁺.
Introduction of the Mercapto Group
A mercapto (-SH) group is introduced at the 3-position via nucleophilic substitution.
- Reactants : 4-Bromo-3-methyl-1-phenylpyrazol-5-one (1 mol), thiourea (1.5 mol).
- Conditions : Ethanol, reflux (8–10 h).
- Product : 3-Mercapto-4-bromo-2-methyl-1-phenylpyrazol-5-one (yield: 65–70%).
Characterization :
- IR (KBr) : ν 2560 cm⁻¹ (S-H stretch).
- ¹³C NMR (CDCl₃) : δ 21.5 (CH₃), 116.8 (C-Br), 165.4 (C=O).
Synthesis of 5-Methyl-1,2,3-Triazole-4-thiol
The triazolethiol moiety is prepared separately for subsequent alkylation.
- Reactants : 5-Methyl-1,2,3-triazole (1 mol), Lawesson’s reagent (0.5 mol).
- Conditions : THF, reflux (3 h).
- Product : 5-Methyl-1,2,3-triazole-4-thiol (yield: 80–85%).
Data :
- ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 8.12 (s, 1H, triazole-H).
Alkylation to Attach the Triazolylthio-Methyl Group
The final step involves alkylating the mercapto-pyrazolinone with a bromomethyl-triazole derivative.
- Reactants :
- 3-Mercapto-4-bromo-2-methyl-1-phenylpyrazol-5-one (1 mol).
- 4-(Bromomethyl)-5-methyl-1,2,3-triazole (1.2 mol).
- Conditions : Anhydrous ethanol, triethylamine (2 mol), reflux (6–8 h).
- Product : 4-Bromo-2-methyl-3-((5-methyl(2,3,5-triazolylthio))methyl)-1-phenyl-3-pyrazolin-5-one (yield: 60–65%).
Characterization :
- Melting Point : 225–227°C (decomp.).
- ¹H NMR (DMSO-d₆) : δ 2.33 (s, 3H, CH₃), 2.51 (s, 3H, triazole-CH₃), 4.28 (s, 2H, SCH₂), 7.35–7.68 (m, 5H, Ar-H), 8.25 (s, 1H, triazole-H).
- MS (ESI) : m/z 408 [M+H]⁺.
Optimization and Challenges
Regioselectivity in Bromination
Stability of the Mercapto Intermediate
Alkylation Efficiency
- Issue : Low yields due to steric hindrance.
- Solution : Employ excess bromomethyl-triazole (1.2 eq) and prolonged reflux.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-2-methyl-3-((5-methyl(2,3,5-triazolylthio))methyl)-1-phenyl-3-pyrazolin-5-one exhibit significant antimicrobial properties. The incorporation of the triazole ring is known to enhance the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Studies have demonstrated that derivatives of pyrazolin compounds can exhibit anti-inflammatory effects. The presence of the triazole group may contribute to this activity by modulating inflammatory pathways . This property opens avenues for further research into its potential use in treating inflammatory diseases.
Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies may explore the efficacy of this compound in various cancer cell lines .
Pesticidal Activity
The unique structure of this compound may confer pesticidal properties. Research into related compounds has shown effectiveness against various pests and diseases affecting crops. Further studies could elucidate its potential as a biopesticide .
Photostability and UV Absorption
The incorporation of triazole groups in organic compounds often results in enhanced photostability and UV absorption properties. This characteristic can be beneficial for developing materials used in coatings and plastics that require protection from UV degradation .
Case Studies
Mechanism of Action
The mechanism of action of 4-BROMO-2-METHYL-3-((5-METHYL(2,3,5-TRIAZOLYLTHIO))METHYL)-1-PHENYL-3-PYRAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.
Comparison with Similar Compounds
MCI-186 (3-Methyl-1-phenyl-pyrazolin-5-one)
- Structure : Lacks bromine and triazolylthio groups.
- Activity : Demonstrates potent anti-ischemic effects via free radical scavenging (IC50 = 15.0 μM for brain homogenate lipid peroxidation inhibition) and inhibition of leukotriene synthesis in cerebral arachidonate cascades .
- Key Difference : Absence of bromine and triazolylthio reduces molecular weight (MW = 174.2 g/mol) compared to the target compound, likely influencing blood-brain barrier permeability and metabolic stability.
4-Bromo-3-(hydroxymethyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 81122-69-2)
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.23)
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS 1024081-72-8)
- Structure: 4-Bromophenoxy-methyl substituent at position 3.
- Molecular Weight : 438.11 g/mol, significantly higher than the target compound due to dual bromine atoms .
Comparative Analysis Table
*Estimated based on formula C13H12BrN5OS.
Research Findings and Mechanistic Insights
- Antioxidant Potential: The triazolylthio group in the target compound may enhance radical scavenging compared to MCI-186, as sulfur atoms participate in redox cycling.
- Synthetic Challenges: Introducing the triazolylthio-methyl group requires multi-step synthesis, contrasting with simpler hydroxymethyl or phenoxy derivatives .
- Contradictions : While bromine improves electrophilicity, it may also confer toxicity risks, as seen in alloxan-induced hyperglycemia models where MCI-186 mitigated β-cell damage .
Biological Activity
4-Bromo-2-methyl-3-((5-methyl(2,3,5-triazolylthio))methyl)-1-phenyl-3-pyrazolin-5-one is a compound of significant interest due to its potential biological activities. This compound belongs to the pyrazolone family, which has been widely studied for various pharmacological effects. The presence of the triazole moiety enhances its biological profile, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C14H14BrN5OS
- Molecular Weight : 380.26 g/mol
- CAS Number : 22354-79-6
The structure of the compound incorporates a bromine atom, a methyl group, and a triazole ring, which are critical for its biological activity.
Biological Activity Overview
Pyrazolone derivatives, including this compound, have shown a wide range of biological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of the triazole group is particularly noteworthy as it has been linked to enhanced pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that pyrazolone derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects in animal models.
2. Antimicrobial Properties
The presence of the triazole ring is known to impart antifungal activity. Compounds with this moiety have been effective against various fungal strains by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
3. Anticancer Potential
Recent investigations into pyrazolone derivatives have highlighted their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activities of pyrazolone derivatives:
- Study on Anti-inflammatory Effects :
- Antimicrobial Activity Assessment :
- Anticancer Activity :
Data Tables
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-bromo-2-methyl-3-((5-methyl(2,3,5-triazolylthio))methyl)-1-phenyl-3-pyrazolin-5-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling brominated pyrazolinone precursors with triazolylthio moieties. Key challenges include controlling regioselectivity during triazole ring formation and avoiding side reactions (e.g., over-bromination). Optimization strategies:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
- Employ catalysts like Cu(I) for "click chemistry" to improve triazole ring formation efficiency .
- Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to isolate intermediates .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H-NMR : Identify pyrazolinone protons (δ 3.0–5.0 ppm for pyrazoline CH₂ and CH groups) and aromatic protons (δ 6.7–8.1 ppm for phenyl/triazole). Coupling constants (e.g., dd at δ 3.03–4.94 ppm) confirm pyrazoline stereochemistry .
- IR : Look for C=O stretches (~1650–1670 cm⁻¹) and C-Br vibrations (~600–700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks and fragmentation patterns (e.g., loss of Br or CH₃ groups) .
Q. What functional groups in this compound are most reactive, and how do they influence stability during storage?
- Methodological Answer : The bromine atom (electrophilic site) and triazolylthio group (prone to oxidation) are highly reactive. Stability protocols:
- Store under anhydrous conditions (desiccators) to prevent hydrolysis of the pyrazolinone ring.
- Use antioxidants (e.g., BHT) in solution to protect the thioether linkage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the bromine and triazole groups .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on interactions between the triazolylthio group and cysteine residues in active sites .
Q. What experimental approaches can resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Validate purity via HPLC (C18 column, acetonitrile:water gradient) to rule out impurity-driven artifacts .
- Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA) to confirm reproducibility .
Q. How does the methyl-triazolylthio moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method; the thioether and triazole groups increase hydrophobicity, enhancing membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to track CYP450-mediated oxidation of the triazolylthio group .
Q. What strategies are effective for derivatizing this compound to study structure-activity relationships (SAR)?
- Methodological Answer :
- Bromine Replacement : Substitute Br with Cl or I via Ullmann coupling to assess halogen effects on bioactivity .
- Triazole Modifications : Introduce substituents (e.g., -CF₃, -OCH₃) at the 5-methyl position using Suzuki-Miyaura cross-coupling .
Data Contradiction Analysis
Q. Conflicting spectral data for pyrazolinone derivatives: How to reconcile discrepancies in reported NMR shifts?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃; pyrazolinone NH protons may show downfield shifts in DMSO due to hydrogen bonding .
- Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., pyramidal inversion in pyrazoline rings) .
Q. Divergent synthetic yields in literature: What factors contribute to variability?
- Methodological Answer :
- Catalyst Purity : Use freshly prepared Cu(I) catalysts to avoid deactivation in triazole synthesis .
- Workup Procedures : Optimize pH during extraction (e.g., neutral conditions for thioether stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
